CYP2C19 metabolite of Mephenytoin.
CYP2C19 metabolite of mephenytoin.
S-4-Hydroxymephenytoin belongs to the class of organic compounds known as phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. S-4-Hydroxymephenytoin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). S-4-Hydroxymephenytoin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
4-Hydroxymephenytoin
CAS No.: 61837-65-8
Cat. No.: VC20757410
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61837-65-8 |
---|---|
Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |
Standard InChI Key | OQPLORUDZLXXPD-UHFFFAOYSA-N |
SMILES | CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O |
Canonical SMILES | CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O |
Appearance | Assay:≥98%A crystalline solid |
4-Hydroxymephenytoin is a significant metabolite of the antiepileptic drug mephenytoin, which is primarily used for the management of seizures. This compound is recognized for its role in pharmacogenomics, particularly concerning the cytochrome P450 2C19 enzyme, which is crucial for drug metabolism. The chemical structure of 4-hydroxymephenytoin can be represented as
, with a molecular weight of approximately 234.25 g/mol.
Metabolism and Pharmacokinetics
4-Hydroxymephenytoin is produced via the metabolism of mephenytoin by the cytochrome P450 enzyme system, specifically CYP2C19. This metabolic pathway is essential for understanding individual variations in drug response and toxicity.
Pharmacogenomics
Variations in the CYP2C19 gene can lead to different metabolic rates among individuals, categorizing them as poor, intermediate, extensive, or ultra-rapid metabolizers. This genetic polymorphism significantly influences the therapeutic efficacy and safety profile of mephenytoin and its metabolites, including 4-hydroxymephenytoin.
Clinical Relevance
The measurement of urinary levels of 4-hydroxymephenytoin serves as a biomarker for assessing CYP2C19 activity in patients undergoing treatment with mephenytoin. Studies show that the urinary excretion of this metabolite correlates with the enzyme's activity, making it a valuable tool in personalized medicine.
Research Findings
Recent studies have explored various aspects of 4-hydroxymephenytoin, including its pharmacological properties and potential therapeutic applications.
Antioxidant Potential
Research has indicated that compounds similar to 4-hydroxymephenytoin exhibit antioxidant properties. A study demonstrated that these compounds could protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation in cellular models .
Assay Development
4-Hydroxymephenytoin has been utilized in developing assays for measuring CYP450 enzyme activity. For instance, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been established to quantify this metabolite in biological samples .
Pharmacological Studies
A notable study assessed the pharmacological actions of novel nitrogen compounds, including derivatives of hydroxymephenytoin. These compounds were found to have protective effects against cellular apoptosis induced by oxidative stress, suggesting potential applications in treating conditions related to oxidative damage .
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